4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane is a complex organic compound known for its unique cage-like structure. This compound is part of a class of molecules known as cryptands, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of triethylene glycol with a suitable diamine in the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.
Wissenschaftliche Forschungsanwendungen
4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is useful in catalysis and separation processes.
Biology: Employed in the study of metal ion transport and storage in biological systems. The compound’s ability to encapsulate metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine: Investigated for its potential use in drug delivery systems, where it can encapsulate therapeutic metal ions and release them in a controlled manner.
Industry: Utilized in the production of high-performance materials, such as polymers and composites, where its unique structure imparts desirable properties
Wirkmechanismus
The mechanism of action of 4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane involves the encapsulation of metal ions within its cage-like structure. This encapsulation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The compound’s ability to form stable complexes with metal ions is due to the presence of multiple donor atoms
Eigenschaften
Molekularformel |
C26H36N2O6 |
---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
8,11,21,24,29,32-hexaoxa-1,18-diazatetracyclo[16.8.8.02,7.012,17]tetratriaconta-2,4,6,12,14,16-hexaene |
InChI |
InChI=1S/C26H36N2O6/c1-3-7-25-23(5-1)27-9-13-29-17-19-31-15-11-28(12-16-32-20-18-30-14-10-27)24-6-2-4-8-26(24)34-22-21-33-25/h1-8H,9-22H2 |
InChI-Schlüssel |
AKXRYBOBYUIXBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCN2CCOCCOCCN1C3=CC=CC=C3OCCOC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.